molecular formula C20H15N7O2 B8446091 2-[4-[3-(Quinolin-6-ylmethyl)triazolo[4,5-b]pyridin-5-yl]pyrazol-1-yl]acetic acid

2-[4-[3-(Quinolin-6-ylmethyl)triazolo[4,5-b]pyridin-5-yl]pyrazol-1-yl]acetic acid

Cat. No.: B8446091
M. Wt: 385.4 g/mol
InChI Key: YIJMKTIBLPEBEE-UHFFFAOYSA-N
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Description

2-[4-[3-(Quinolin-6-ylmethyl)triazolo[4,5-b]pyridin-5-yl]pyrazol-1-yl]acetic acid is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific protein kinases involved in cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[3-(Quinolin-6-ylmethyl)triazolo[4,5-b]pyridin-5-yl]pyrazol-1-yl]acetic acid typically involves multiple steps, starting with the preparation of the quinoline and pyrazole intermediates. One common method involves the condensation of quinoline derivatives with pyrazole compounds under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-[3-(Quinolin-6-ylmethyl)triazolo[4,5-b]pyridin-5-yl]pyrazol-1-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

2-[4-[3-(Quinolin-6-ylmethyl)triazolo[4,5-b]pyridin-5-yl]pyrazol-1-yl]acetic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of specific protein kinases. It binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[3-(Quinolin-6-ylmethyl)triazolo[4,5-b]pyridin-5-yl]pyrazol-1-yl]acetic acid stands out due to its unique triazolo[4,5-b]pyridine scaffold, which contributes to its high selectivity and potency as a kinase inhibitor. This structural feature differentiates it from other quinoline and pyrazole derivatives .

Properties

Molecular Formula

C20H15N7O2

Molecular Weight

385.4 g/mol

IUPAC Name

2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyridin-5-yl]pyrazol-1-yl]acetic acid

InChI

InChI=1S/C20H15N7O2/c28-19(29)12-26-11-15(9-22-26)17-5-6-18-20(23-17)27(25-24-18)10-13-3-4-16-14(8-13)2-1-7-21-16/h1-9,11H,10,12H2,(H,28,29)

InChI Key

YIJMKTIBLPEBEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CN3C4=C(C=CC(=N4)C5=CN(N=C5)CC(=O)O)N=N3)N=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of Example 154 (0.085 g, 0.218 mmol) in methanol (1.4 ml), lithium hydroxide (0.026 g, 1.09 mmol) in water (0.36 ml) was added and stirred at RT. After 12 h, the pH was adjusted to 7-7.5 using 0.5N HCl and the solid precipitated was filtered, washed with ethyl acetate and petroleum ether and dried under to afford the title compound as a yellow solid (0.034 g, 38%). M.P.: >270° C. 1H-NMR (δ ppm, DMSO-d6, 400 MHz): 8.87 (d, J=2.7 Hz, 1H), 8.47 (d, J=8.7 Hz, 1H), 8.39 (m, 2H), 8.08 (s, 1H), 8.00 (s, 1H), 7.99 (d, J=7.1 Hz, 1H), 7.82 (t, J=8.9 Hz, 2H), 7.52 (q, J=4.1 Hz, 1H), 6.10 (s, 2H), 4.48 (s, 2H). MS (m/z): 385.87 (M+).
Name
solution
Quantity
0.085 g
Type
reactant
Reaction Step One
Quantity
0.026 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.36 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
38%

Synthesis routes and methods II

Procedure details

To a solution of Example 154 (0.085 g, 0.218 mmol) in methanol (1.4 ml), lithium hydroxide (0.026 g, 1.09 mmol) in water (0.36 ml) was added and stirred at RT. After 12 h, the pH was adjusted to 7-7.5 using 0.5N HCl and the solid precipitated was filtered, washed with ethyl acetate and petroleum ether and dried under to afford the title compound as a yellow solid (0.034 g, 38%). M.P.: >270° C. 1H-NMR (δ ppm, DMSO-d6, 400 MHz): 8.87 (d, J=2.7 Hz, 1H), 8.47 (d, J=8.7 Hz, 1H), 8.39 (m, 2H), 8.08 (s, 1H), 8.00 (s. 1H), 7.99 (d, J=7.1 Hz, 1H), 7.82 (t, J=8.9 Hz, 2H), 7.52 (q, J=4.1 Hz, 1H), 6.10 (s, 2H), 4.48 (s, 2H), MS (m/z): 385.87 (M+).
Name
solution
Quantity
0.085 g
Type
reactant
Reaction Step One
Quantity
0.026 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.36 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
38%

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